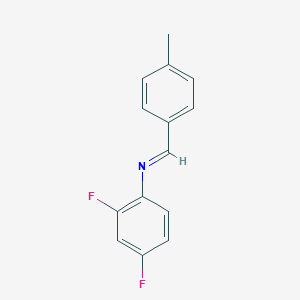

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N/c1-10-2-4-11(5-3-10)9-17-14-7-6-12(15)8-13(14)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTQESSWSDIJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine typically involves the reaction of 2,4-difluoroaniline with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of methanimines, including N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine, exhibit significant anticancer properties. These compounds can inhibit cellular proliferation in specific cancer cell lines. For instance, a study demonstrated that methanimine derivatives could effectively reduce the growth of human cancer cells by inducing apoptosis and cell cycle arrest .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for drug development .

Material Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. The compound's ability to form stable imine linkages allows it to act as a precursor for creating advanced materials with tailored properties .

Case Study: Polymer Development

A study focused on the incorporation of methanimine derivatives into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The resulting materials showed potential for applications in coatings and packaging due to their improved durability and resistance to degradation .

Chemical Sensing

Fluorescent Probes

The compound has been explored as a fluorescent probe for detecting specific ions or molecules in solution. Its structural characteristics allow it to exhibit changes in fluorescence upon binding with target analytes, making it useful for environmental monitoring and biomedical applications .

Data Tables

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Analogues

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog (Br-substituted) exhibit isomorphism (99.4% isostructurality index) with nearly identical triclinic P-1 space group parameters. Both feature a dihedral angle of ~56° between terminal aromatic planes, driven by C–H⋯N hydrogen bonds and π–π stacking. The target compound’s 2,4-difluorophenyl group is expected to induce similar packing via C–H⋯F interactions, though fluorine’s smaller size may reduce unit cell dimensions compared to Cl/Br analogs .

Table 1: Crystallographic Parameters of Halogenated Methanimines

*Predicted based on substituent effects.

Trifluoromethyl and Perfluorinated Derivatives

Compounds like (E)-N-(4-chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine () and perfluorophenyl analogs () show distinct NMR shifts due to increased fluorine content. For example, trifluorophenyl protons resonate at δ 6.73 ppm (vs. δ 6.71–6.66 ppm in the target compound’s difluorophenyl group).

Electronic and Spectroscopic Properties

NMR Spectral Trends

- 1H NMR : The target compound’s imine proton (N=CH) is expected near δ 8.5–8.6 ppm, consistent with (E)-N-(4-chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine (δ 8.51 ppm) .

- 19F NMR : 2,4-Difluorophenyl groups typically show split signals at δ -110 to -115 ppm, distinct from trifluorophenyl (δ -63 to -70 ppm) and perfluorinated analogs .

- 13C NMR : The methyl group on the p-tolyl ring resonates at δ ~21 ppm, while fluorinated carbons appear at δ 110–160 ppm .

Substituent Effects on Reactivity

- Electron-Withdrawing Fluorine: Enhances imine stability and electrophilicity, favoring nucleophilic additions compared to non-fluorinated analogs.

Antimicrobial and Antimutagenic Potential

Schiff bases with nitrothiophene or chlorophenyl groups (e.g., (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine) exhibit potent antimicrobial activity (MIC < 10 μM) and antimutagenic effects against aflatoxin B1. The target compound’s fluorinated aromatic system may enhance membrane permeability and DNA intercalation, though direct evidence is needed .

Antidiabetic Activity

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine () shows α-amylase inhibition (IC50 ~15 μM) via hydrogen bonding with aromatic and electron-donating groups. The target compound’s 2,4-difluorophenyl moiety could mimic these interactions, but the methyl group may reduce polarity, affecting binding .

Biological Activity

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on diverse scientific sources, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a methylphenyl substituent, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances lipophilicity, potentially influencing the compound's pharmacokinetics and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering cellular signaling pathways.

- Radical Scavenging : It has been noted for its antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : The structure suggests potential efficacy against various bacterial strains.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. For instance:

- In a study evaluating various nitrones, compounds bearing the 2,4-difluorophenyl motif demonstrated strong lipid peroxidation inhibition (100% in some cases), comparable to established antioxidants like Trolox .

- The compound also showed high efficacy in scavenging hydroxyl radicals, indicating its potential as a protective agent against oxidative damage .

Antimicrobial Efficacy

The antimicrobial properties of this compound have been explored in various contexts:

- A study reported that derivatives containing the 2,4-difluorophenyl group exhibited potent antibacterial activity against Pseudomonas aeruginosa, significantly outperforming traditional antibiotics like chloramphenicol .

- The minimal inhibitory concentration (MIC) values for some derivatives were as low as 2 µg/mL, highlighting their potential as effective antimicrobial agents .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies are required to elucidate these effects further.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Antioxidant Activity : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antioxidant activity, with some achieving over 90% inhibition in DPPH radical assays .

- Antimicrobial Studies : In a series of experiments assessing the efficacy against resistant bacterial strains, compounds featuring the difluorophenyl moiety consistently showed enhanced bacteriostatic properties compared to their non-fluorinated counterparts .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, refluxing equimolar amounts of 2,4-difluoroaniline and 4-methylbenzaldehyde in ethanol under acidic conditions (e.g., acetic acid catalyst) for 6–8 hours yields the imine. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Key parameters include stoichiometric control and inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this methanimine derivative?

Methodological Answer:

- 1H-NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm), while the imine proton (N=CH) resonates as a singlet near δ 8.5 ppm. Deuterated chloroform (CDCl₃) is commonly used .

- X-ray crystallography : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

- FT-IR : Strong C=N stretch at ~1600–1650 cm⁻¹ .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

- Thermal analysis (TGA/DSC) : Determine decomposition temperatures (e.g., >200°C for solid-state stability) .

- Solvent compatibility : Test solubility in polar (DMF, DMSO) and non-polar solvents (toluene) to identify optimal reaction media .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) resolve contradictions in experimental vs. theoretical data?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Discrepancies may arise from solvent effects not modeled in simulations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) in crystal structures to explain deviations in melting points or solubility .

Q. What strategies address discrepancies in NMR data across different studies?

Methodological Answer:

- Solvent-induced shifts : Compare spectra in CDCl₃ vs. DMSO-d6; aromatic proton shifts vary due to hydrogen bonding .

- Dynamic NMR : Detect rotational barriers around the C=N bond if splitting occurs at low temperatures .

- Impurity profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., hydrolyzed aldehydes) that distort integrations .

Q. How do substituent effects (e.g., fluorine, methyl groups) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing fluorine : Enhances electrophilicity of the imine, facilitating nucleophilic additions (e.g., Grignard reagents). Monitor via Hammett σ constants .

- Steric effects of methyl groups : Reduce reaction rates in bulky catalytic systems (e.g., Pd(OAc)₂/XPhos). Optimize catalyst loading (5–10 mol%) and temperature (80–100°C) .

Q. What experimental designs validate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

Q. How can researchers mitigate challenges in reproducing synthetic yields?

Methodological Answer:

- Moisture control : Use molecular sieves or Schlenk lines to prevent hydrolysis of the imine .

- Catalyst screening : Test Lewis acids (ZnCl₂, BF₃·OEt₂) to accelerate condensation kinetics .

- Statistical optimization : Apply response surface methodology (RSM) to balance temperature, time, and catalyst loading .

Notes

- Advanced questions require integrating experimental and computational workflows to address complex structure-property relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.